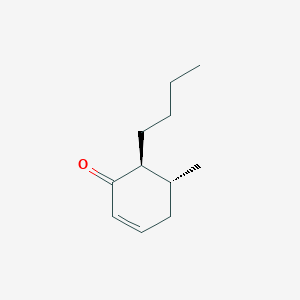
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one is a chiral organic compound with a unique structure that includes a cyclohexene ring substituted with butyl and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the hydrogenation of a precursor compound, such as a cyclohexenone derivative, in the presence of a chiral catalyst. The reaction conditions often include a hydrogen pressure of 1-5 atm and a temperature range of 25-50°C .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the desired product. The use of advanced chiral catalysts and optimized reaction parameters is crucial for efficient industrial production .
Chemical Reactions Analysis
Types of Reactions
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). Reactions are typically carried out in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under mild conditions.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the activity of these targets and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
(5R,6S)-6-acetoxy-5-hexadecanolide: A compound with similar stereochemistry but different functional groups, used in chemical communication systems of insects
3,5-Dimethoxy-4-[(alpha-L-rhamnopyranosyl)oxy]benzoic acid methyl ester: Another compound with similar stereochemistry, used in various biological applications.
Uniqueness
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one is unique due to its specific combination of butyl and methyl substituents on the cyclohexene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
86509-56-0 |
|---|---|
Molecular Formula |
C11H18O |
Molecular Weight |
166.26 g/mol |
IUPAC Name |
(5R,6S)-6-butyl-5-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-3-4-7-10-9(2)6-5-8-11(10)12/h5,8-10H,3-4,6-7H2,1-2H3/t9-,10+/m1/s1 |
InChI Key |
KAQLHSAURJZXGW-ZJUUUORDSA-N |
Isomeric SMILES |
CCCC[C@H]1[C@@H](CC=CC1=O)C |
Canonical SMILES |
CCCCC1C(CC=CC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


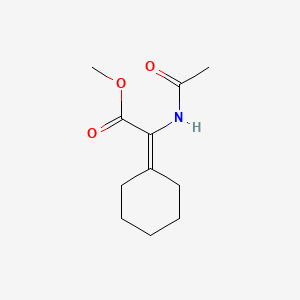
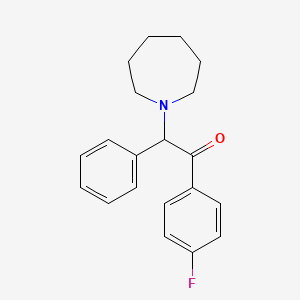

methanone](/img/structure/B14401507.png)
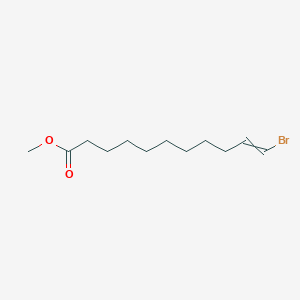
![N-(4-Butylphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14401520.png)
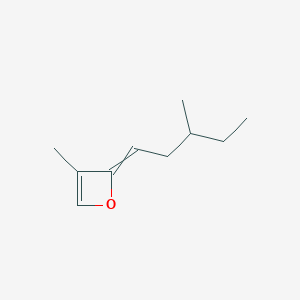

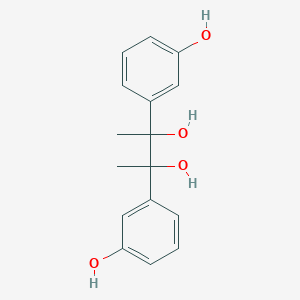
![Diethyl [3-(diphenylphosphanyl)propyl]phosphonate](/img/structure/B14401553.png)
![5-[(But-3-en-1-yl)oxy]-2-phenyl-1,3-oxazole](/img/structure/B14401566.png)
![[2-(5-Bromofuran-2-yl)-6-chloroimidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B14401567.png)


